2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol

Description

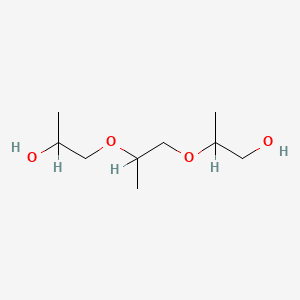

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-7(11)5-12-9(3)6-13-8(2)4-10/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZVSXRMYJUNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4, Array | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871342 | |

| Record name | 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tripropylene glycol is a colorless liquid. (USCG, 1999), Liquid, Colorless odorless liquid; [ICSC], ODOURLESS COLOURLESS LIQUID. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

523 °F at 760 mmHg (USCG, 1999), 271 °C, Heat of vaporization at boiling point = 330 kJ/kg; Specific heat capacity at 20 °C = 2.26 kJ/kg/K; Dynamic viscosity at 20 °C = 84 mPa s. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

285 °F (USCG, 1999), 285 °F (141 °C) (CLOSED CUP), 141 °C c.c. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN WATER, METHANOL, ETHER, MISCIBLE WITH ALC, Solubility in water: miscible | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.022 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.019 @ 20 °C/20 °C, LB/GAL: 8.51 bulk density, Relative density (water = 1): 1.0 | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.63 (Air = 1), Relative vapor density (air = 1): 6.6 | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00048 [mmHg], 1 MM HG @ 96.0 °C, Vapor pressure, Pa at 96 °C: 133 | |

| Record name | Tripropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

24800-44-0, 45096-22-8 | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripropylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024800440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045096228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(methylethylene)bis(oxy)]dipropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-(2-HYDROXYPROPOXY)PROPOXY)-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U049772F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-49 °F (USCG, 1999), < -30 °C | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol

Foreword for the Research Professional

This document serves as a comprehensive technical guide on the chemical properties and applications of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol, a primary component of commercial Tripropylene Glycol (TPG). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple data recitation. It aims to provide a deeper understanding of the compound's behavior, grounded in its structural characteristics and physicochemical properties. The narrative explains the causality behind its utility in various applications, from industrial processes to pharmaceutical formulations, ensuring that every piece of information is not just presented, but contextualized for practical application.

Chemical Identity and Molecular Structure

2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol is a high-boiling, water-soluble liquid that belongs to the family of propylene glycol ethers. It is a key isomer found in commercial-grade Tripropylene Glycol (TPG).[1][2] Its molecular structure consists of three propylene glycol units linked by ether bonds, with terminal hydroxyl groups. This unique combination of ether and alcohol functionalities dictates its chemical behavior and wide-ranging applications.

-

IUPAC Name: 2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol[3]

-

Common Synonyms: Tripropylene Glycol (TPG), ((Methylethylene)bis(oxy))dipropanol[3]

-

CAS Number: 24800-44-0[3]

-

Molecular Formula: C₉H₂₀O₄[3]

-

Molecular Weight: 192.26 g/mol [4]

Caption: Molecular structure of the primary TPG isomer.

Physicochemical Properties

The utility of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol in various fields is a direct consequence of its physical and chemical properties. Its high boiling point and low vapor pressure make it an excellent solvent for applications requiring low volatility.[2] Furthermore, its miscibility with water and many organic solvents allows for its use in diverse formulations.[1]

| Property | Value | Source(s) |

| Appearance | Colorless, viscous liquid | [1][2] |

| Odor | Nearly odorless, characteristic | [1][5] |

| Boiling Point | ~271 - 273 °C | [1][2] |

| Melting Point | < -20 °C | [6][7] |

| Density | ~1.019 - 1.021 g/mL at 20-25 °C | [1][2] |

| Refractive Index | ~1.444 - 1.447 at 20 °C | [1][8] |

| Flash Point | >110 °C (>230 °F) | [1][8] |

| Vapor Pressure | <0.01 mm Hg at 25 °C | [9] |

| Solubility | Miscible with water, methanol, and ether | [1][9] |

| Octanol/Water Partition Coeff. (logP) | -0.4 to -0.586 (estimated) | [3][8] |

Synthesis and Industrial Production

From a manufacturing perspective, understanding the origin of a compound is crucial for assessing its purity and potential trace impurities. 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol is not typically synthesized directly but is obtained as a co-product during the production of monopropylene glycol (MPG) and dipropylene glycol (DPG).[10] The process involves the hydration of propylene oxide. The initial reaction with water yields MPG, which can then react with additional propylene oxide molecules to form DPG, TPG, and higher polyglycols.[10]

The ratio of these products is controlled by adjusting reaction conditions such as temperature, pressure, and the water-to-propylene-oxide ratio. Final purification is achieved through distillation.[10]

Caption: Simplified workflow for the production of TPG.

Reactivity, Stability, and Material Compatibility

As an ether-alcohol derivative, 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol exhibits dual reactivity. The ether linkages are relatively unreactive, contributing to the compound's overall stability.[1] The hydroxyl (alcohol) groups, however, are sites for chemical reactions.

-

Stability: The compound is stable under normal storage and handling conditions.

-

Reactivity:

-

Incompatibilities: It should be kept away from strong oxidizing agents.

-

Material Compatibility: It has been noted to attack some forms of plastics.[7] Therefore, material compatibility testing is essential before use in systems containing plastic components.

Spectroscopic Profile

Structural elucidation and quality control rely heavily on spectroscopic analysis. For 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol and its isomers, standard spectroscopic data are available through various chemical databases.

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the 3400-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl groups. Strong C-O stretching bands associated with the ether and alcohol functionalities would appear in the 1150-1050 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the isomeric purity of TPG.[11] The spectrum would show complex multiplets in the aliphatic region corresponding to the CH, CH₂, and CH₃ groups, along with signals for the hydroxyl protons.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation.[12]

Core Applications and Mechanistic Insights

The unique combination of properties—low volatility, high solvency, water miscibility, and low toxicity—makes 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol a versatile compound with numerous applications.[1][2][8]

-

Solvent and Carrier: Its excellent solvency for many organic compounds and its water-solubility make it a valuable solvent in coatings, inks, and cleaning products.[1][2] In the personal care industry, it serves as a carrier for fragrances and a moisturizing agent in cosmetics and soaps.[2][6] Its low toxicity and low vapor pressure are critical for these applications, minimizing skin irritation and inhalation risks.[5][7]

-

Chemical Intermediate: The terminal hydroxyl groups make it a useful intermediate in polymerization reactions. It is used in the synthesis of polyurethanes, high-performance unsaturated polyester resins, and alkyd resins.[2][8] Here, it acts as a polyol, contributing flexibility and other desirable properties to the final polymer.

-

Functional Fluids: Due to its high boiling point, low volatility, and lubricating properties, it is formulated into textile lubricants, cutting oils, and hydraulic fluids.[1][2]

-

Pharmaceutical Formulations: Its low toxicity and solvent properties suggest its potential use as a non-toxic solvent or carrier in drug formulations, aiding in the delivery of active pharmaceutical ingredients (APIs).[2]

Safety, Handling, and Toxicological Profile

A thorough understanding of the safety and handling protocols is paramount for laboratory and industrial use. 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol is characterized by its low toxicity profile.

-

Toxicology Summary:

-

Acute Toxicity: It exhibits low acute toxicity via oral, dermal, and inhalation routes.[13]

-

Irritation: It is generally not considered a skin irritant and is only slightly irritating to the eyes.[13][14]

-

Sensitization: It is not a skin sensitizer.[14]

-

Long-term Effects: Studies have shown no evidence of carcinogenic or genotoxic effects.[13]

-

Standard Handling and Storage Protocol

Adherence to good industrial hygiene and safety practices is essential.

-

Ventilation: Handle in a well-ventilated area to minimize vapor inhalation.[15]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[15]

-

Spill Management: In case of a spill, collect the liquid with an inert absorbent material and dispose of it according to local regulations. Prevent entry into drains.[7]

Caption: General workflow for safe handling of TPG.

References

-

Cheméo. (n.d.). Chemical Properties of 2-[2-(2-hydroxypropoxy)propoxy]-1-propanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Dipropylene glycol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). tripropylene glycol, 24800-44-0. Retrieved from [Link]

-

ChemBK. (2024). 2-(2-(2-hydroxypropoxy)propoxy-1-propanol. Retrieved from [Link]

-

Chemcasts. (n.d.). 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol (CAS 24800-25-7) Properties. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7). Retrieved from [Link]

-

Univar Solutions. (n.d.). Tripropylene Glycol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 1348 - TRIPROPYLENE GLYCOL. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2001). DIPROPYLENE GLYCOL. Retrieved from [Link]

-

Industrias Derivadas del Etileno S.A. de C.V. (n.d.). dipropylene glycol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dipropylene glycol, 25265-71-8. Retrieved from [Link]

-

LyondellBasell. (2022). Dipropylene Glycol (DPG) Product Stewardship Summary. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Hydroxypropoxy)-1-propanol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Oxydipropanol. Retrieved from [Link]

-

Propylene Glycol Sector Group. (n.d.). Dipropylene Glycol. Retrieved from [Link]

-

ACS Publications. (n.d.). New Trends and Perspectives in Production of 1,2-Propanediol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[2-(2-hydroxypropxy)propoxy]-1-propanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Propanol, 2-(2-hydroxypropoxy)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Propanol, 2-(2-hydroxypropoxy)-. Retrieved from [Link]

-

LookChem. (n.d.). 2-(2-Hydroxypropoxy)propan-1-ol. Retrieved from [Link]

Sources

- 1. Tripropylene glycol | 24800-44-0 [chemicalbook.com]

- 2. greenchemindustries.com [greenchemindustries.com]

- 3. 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | C9H20O4 | CID 32611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[2-(2-hydroxypropoxy)propoxy]-1-propanol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Dipropylene glycol - Wikipedia [en.wikipedia.org]

- 6. univarsolutions.com [univarsolutions.com]

- 7. ICSC 1348 - TRIPROPYLENE GLYCOL [inchem.org]

- 8. tripropylene glycol, 24800-44-0 [thegoodscentscompany.com]

- 9. chembk.com [chembk.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spectrabase.com [spectrabase.com]

- 12. 1-Propanol, 2-(2-hydroxypropoxy)- [webbook.nist.gov]

- 13. shell.com [shell.com]

- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Characteristics of Tripropylene Glycol

Introduction

Tripropylene glycol (TPG), identified by its CAS number 24800-44-0, is a high-boiling, colorless, and odorless liquid that holds a significant position in various industrial and scientific applications.[1][2] A member of the glycol ether family, TPG is a mixture of isomers derived from the polymerization of propylene oxide.[3][4] Its unique combination of properties, including excellent solvency for a wide range of organic compounds, complete miscibility with water, and low volatility, makes it a versatile ingredient in formulations for cosmetics, personal care products, cleaning agents, and as an intermediate in chemical synthesis.[1][5] This guide provides a comprehensive overview of the core physical characteristics of tripropylene glycol, offering in-depth data and standardized methodologies for its analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Isomerism

Tripropylene glycol is not a single molecular entity but rather a mixture of structural isomers with the chemical formula C₉H₂₀O₄ and a molecular weight of approximately 192.25 g/mol .[2][6] The isomer distribution is a result of the manufacturing process, which involves the hydrolysis of propylene glycol.[4] Understanding this isomeric composition is crucial as it can influence the physical properties of the commercial product.

Caption: Generalized molecular structure of a tripropylene glycol isomer.

Core Physical Properties

The physical characteristics of tripropylene glycol are fundamental to its application and performance. The following table summarizes the key physical data, with values representing typical ranges or averages reported in the literature. These variations can be attributed to differences in the isomeric composition of the tested samples and the specific methodologies employed for measurement.

| Physical Property | Value | Temperature (°C) |

| Molecular Weight | 192.25 g/mol | N/A |

| Appearance | Colorless, clear liquid | Ambient |

| Odor | Odorless to characteristic | Ambient |

| Boiling Point | 270 - 273 °C | 101.3 kPa |

| Melting Point | < -20 to -45 °C | N/A |

| Density | 1.017 - 1.022 g/cm³ | 20 |

| 1.021 g/mL | 25 | |

| Kinematic Viscosity | 77.3 mm²/s | 20 |

| Dynamic Viscosity | 57 mPa·s | 25 |

| Refractive Index (nD) | 1.442 - 1.447 | 20 |

| Vapor Pressure | < 0.01 mm Hg | 25 |

| Flash Point | 145 °C | Closed Cup |

| Autoignition Temperature | 232 - 266 °C | N/A |

| Solubility | Miscible with water, methanol, and ether | Ambient |

Experimental Protocols for Physical Characterization

Accurate and reproducible determination of physical properties is paramount in scientific research and industrial quality control. This section details standardized methodologies for measuring key characteristics of tripropylene glycol.

Determination of Density

The density of a liquid is a fundamental property that can be indicative of its purity and composition. The pycnometer method, as outlined in ASTM D891, is a precise technique for determining the density of liquids.[7][8]

Principle: This method relies on the precise measurement of the mass of a known volume of the liquid. A pycnometer, a glass flask of a precisely determined volume, is used for this purpose. The density is calculated from the mass of the liquid and the volume of the pycnometer.

Experimental Workflow:

Caption: Step-by-step workflow for density determination using a pycnometer.

Causality and Self-Validation: The accuracy of this method is contingent on the precise calibration of the pycnometer's volume and the meticulous control of temperature, as density is temperature-dependent.[8][9] The self-validating nature of this protocol lies in the use of a calibrated instrument and the repetition of measurements to ensure consistency and minimize random errors.

Determination of Kinematic Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving fluid dynamics, such as in lubricants and hydraulic fluids.[5] ASTM D445 provides a standardized method for determining the kinematic viscosity of transparent liquids like tripropylene glycol.[2][10][11]

Principle: This method involves measuring the time it takes for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.[5][12] The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer.

Experimental Workflow:

Caption: Workflow for determining kinematic viscosity via a capillary viscometer.

Causality and Self-Validation: The choice of viscometer is crucial; its capillary diameter must be suitable for the expected viscosity of the sample to ensure a flow time that can be accurately measured.[5] The protocol's integrity is maintained through the use of a calibrated viscometer and a precisely controlled temperature bath. The requirement for multiple, consistent flow time measurements provides an internal validation of the result.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable tool for identifying and assessing the purity of a liquid. The Abbe refractometer is a common instrument for this measurement.[13][14]

Principle: The Abbe refractometer operates on the principle of critical angle, which is the angle of incidence beyond which light is totally internally reflected.[1][15] A thin layer of the sample is placed between two prisms. Light is passed through the sample, and the instrument measures the critical angle at the interface between the sample and the prism of known refractive index.[16]

Experimental Workflow:

Caption: A streamlined workflow for measuring refractive index.

Causality and Self-Validation: Temperature control is critical for accurate refractive index measurements, as the refractive index of liquids decreases with increasing temperature.[15] Modern Abbe refractometers often include a water jacket for precise temperature regulation.[15] The self-validation of this method comes from the initial calibration with a known standard and the sharpness of the light/dark boundary, which indicates a clean prism and a pure sample.

References

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

-

BFR. (2025, March 17). Abbé refractometer. Retrieved from [Link]

-

ASTM International. (2023). Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). (ASTM D445-23). Retrieved from [Link]

-

Photonics Media. (n.d.). Abbe refractometer. Photonics Dictionary. Retrieved from [Link]

- ASTM International. (n.d.). Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).

-

Australian Government. (n.d.). American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. ABLIS. Retrieved from [Link]

-

eralytics. (n.d.). ASTM D445. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

-

Scribd. (n.d.). Abbe Refractometer: Principle & Diagram. Retrieved from [Link]

-

Wikipedia. (n.d.). Abbe refractometer. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining the Refractive Index of a Liquid. Retrieved from [Link]

-

Instructables. (n.d.). Measuring the Refractive Index of Liquid at a Defined Wavelength. Retrieved from [Link]

-

AIP Publishing. (n.d.). A Simple Method of Determining the Refractive Index of a Liquid. Review of Scientific Instruments. Retrieved from [Link]

-

Lambda News. (2020, April 14). Measuring Refractive Index of Liquids Inside Sealed Containers. Retrieved from [Link]

-

ASTM International. (2024). Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols. (ASTM E202-24). Retrieved from [Link]

- ASTM International. (2005). Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols. (ASTM E202-05).

- ASTM International. (n.d.). Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols.

-

ASTM International. (2022). Standard Test Method for Density or Relative Density of Engine Coolant Concentrates and Engine Coolants By The Hydrometer. (ASTM D1122-22). Retrieved from [Link]

-

ResearchGate. (n.d.). The propylene glycols: names, isomers, structure, molecular weights and typical purity. Retrieved from [Link]

-

ASTM International. (2009). Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals. (ASTM D891-09). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tripropylene glycol, ethyl ether isomer. PubChem. Retrieved from [Link]

- ASTM International. (n.d.). Analysis of Ethylene Glycols and Propylene Glycols.

-

MaTestLab. (2024, October 22). ASTM E202 Analysis of Ethylene Glycols and Propylene Glycols US Lab. Retrieved from [Link]

-

Scribd. (n.d.). ASTM D 891 Densidade. Retrieved from [Link]

-

Applied Testing & Geosciences, LLC. (n.d.). ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals. Retrieved from [Link]

- Sadara Chemical Company. (2016). Technical Data Sheet: Tripropylene Glycol, Regular Grade.

-

EUROLAB. (n.d.). ASTM E202 Standard Test Methods for the Analysis of Ethylene Glycols and Propylene Glycols. Retrieved from [Link]

-

ASTM International. (2024). Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols. (ASTM E202). Retrieved from [Link]

-

ChemQuest. (n.d.). ASTM Standards for Measuring Viscosity. Retrieved from [Link]

-

Ingredi. (n.d.). Propylene Glycols - Density Values. Retrieved from [Link]

Sources

- 1. refractometer.pl [refractometer.pl]

- 2. img.antpedia.com [img.antpedia.com]

- 3. researchgate.net [researchgate.net]

- 4. sadara.com [sadara.com]

- 5. shxf17.com [shxf17.com]

- 6. img.antpedia.com [img.antpedia.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

- 9. ingredi.com [ingredi.com]

- 10. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 11. ASTM D445 - eralytics [eralytics.com]

- 12. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 13. photonics.com [photonics.com]

- 14. mt.com [mt.com]

- 15. hinotek.com [hinotek.com]

- 16. Abbe refractometer - Wikipedia [en.wikipedia.org]

2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol CAS number 24800-44-0

An In-Depth Technical Guide to 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol (Tripropylene Glycol)

CAS Number: 24800-44-0 Molecular Formula: C₉H₂₀O₄

This guide offers a comprehensive technical overview of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol, commonly known as Tripropylene Glycol (TPG). Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles, manufacturing processes, key applications, and safety protocols. The insights provided are grounded in established scientific data to support laboratory and industrial applications.

Core Chemical and Physical Properties

Tripropylene Glycol is a colorless, odorless, and viscous liquid that is a member of the glycol ether family.[1][2] It is a high-purity compound produced as a byproduct of monopropylene glycol manufacturing.[3] Its unique combination of complete water solubility and excellent solvency for many organic compounds makes it a versatile and valuable molecule in numerous fields.[1][4] The low volatility and high boiling point of TPG are critical attributes for its use in applications requiring thermal stability.[4][5]

Key physicochemical data are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 192.25 g/mol | [6] |

| Boiling Point | 270-273 °C (518-523 °F) | [1][7][8] |

| Melting Point | < -20 °C (-4 °F) | [7][8] |

| Flash Point | 145 °C (293 °F) | [7][8] |

| Density | 1.019 - 1.021 g/cm³ @ 20-25 °C | [7][9][10] |

| Vapor Pressure | <0.01 mm Hg @ 25 °C | [10][11] |

| Autoignition Temp. | 232 - 266 °C (450 - 511 °F) | [7] |

| Water Solubility | Completely Miscible | [1][7][8] |

| logP (Octanol/Water) | -0.379 @ 20°C | [10] |

Synthesis and Industrial Manufacturing

The primary industrial route to Tripropylene Glycol involves the hydration of propylene oxide. This process is typically conducted at high temperatures and pressures.[3] While TPG is often a byproduct of monopropylene glycol production, targeted synthesis methods have been developed to increase its yield for specific industrial demands.[12]

The reaction proceeds via the sequential addition of propylene oxide molecules to a starting molecule, typically water or a glycol. The formation of monopropylene glycol is the initial step, followed by subsequent reactions with propylene oxide to yield dipropylene glycol (DPG) and then tripropylene glycol (TPG).[12]

A simplified representation of this synthesis pathway is outlined below. The choice of catalyst is critical; historically, non-catalytic methods were used, but modern processes may employ catalysts to improve selectivity and reaction rates.[12][13] For instance, dimethylamino ethanol has been patented as a catalyst to improve the yield and quality of TPG, resulting in a product with fewer high-polymer impurities.[13][14]

Experimental Synthesis Protocol (Illustrative)

This protocol is based on principles described in the literature for synthesizing TPG from 1,2-propylene glycol and propylene oxide.[13]

-

Reactor Setup: Charge a suitable pressure reactor with 1,2-propylene glycol and the selected catalyst (e.g., dimethylamino ethanol) at a molar ratio of approximately 1:0.001 to 1:0.005 (PG:catalyst).[13]

-

Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove oxygen.

-

Initial Heating: Raise the temperature of the reactor contents to approximately 50 °C.[13]

-

Reactant Addition: Slowly introduce propylene oxide into the reactor. The molar ratio of 1,2-propylene glycol to propylene oxide should be maintained between 1:2 and 1:2.5.[13]

-

Temperature & Pressure Control: Maintain the reaction temperature between 50-100 °C and the pressure between 0.1-0.4 MPa.[13] The exothermic nature of the reaction requires careful monitoring and cooling to prevent runaway reactions.

-

Reaction Time: Allow the reaction to proceed for approximately 4 hours under the controlled conditions.[13]

-

Purification: After the reaction is complete, the crude product is purified. This typically involves degassing to remove any unreacted low-boiling substances, followed by vacuum distillation to separate TPG from lower glycols (PG, DPG) and higher polymeric byproducts.[12]

Properties, Mechanisms, and Applications

The utility of TPG across diverse industries is a direct consequence of its molecular structure, which imparts a unique balance of properties.[5] Its three repeating propylene glycol units provide excellent solvency, while the terminal hydroxyl groups ensure hygroscopicity and reactivity as a chemical intermediate.

-

Industrial Solvent: TPG's high solvency for a wide range of organic compounds makes it an effective solvent in coatings, adhesives, and cleaning agents.[4][15] Its low volatility is particularly advantageous in formulations where slow evaporation is desired.

-

Chemical Intermediate: The terminal hydroxyl groups on the TPG molecule allow it to act as a raw material in the synthesis of other chemicals.[16] It is widely used in the production of polymers like polyester and alkyd resins, as well as in the formulation of polyurethanes.[3][17][18]

-

Plasticizer: TPG can be incorporated into polymers such as PVC to increase their flexibility and durability, effectively acting as a plasticizer.[3][9]

-

Personal Care and Cosmetics: In cosmetic formulations, TPG functions as a humectant, drawing and retaining moisture in products and on the skin.[9][19] It also serves as a carrier for fragrances and active ingredients and can act as an emulsion stabilizer.[5][20][21][22]

-

Industrial Fluids: Due to its high boiling point and thermal stability, TPG is used in specialized fluids like hydraulic fluids, heat transfer fluids, and cutting oil concentrates.[4][5][23]

Safety, Toxicology, and Environmental Fate

A comprehensive evaluation of toxicological data indicates that Tripropylene Glycol has a low order of toxicity.[16] It is not classified as hazardous under the Globally Harmonized System (GHS).[8][16]

Human Health Assessment

Studies have shown that TPG has a very low degree of acute toxicity via oral, dermal, and inhalation routes.[8][16] It is considered non-irritating to the skin and only slightly irritating to the eyes.[8][16] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that TPG is safe as used in cosmetic formulations when they are formulated to be non-irritating.[20][24]

| Toxicological Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 3,000 mg/kg | Rat | [2][25] |

| Acute Dermal Toxicity (LD50) | > 16,300 mg/kg | Rabbit | [25] |

| Skin Irritation | Non-irritating | - | [8][16] |

| Eye Irritation | Slightly irritating | - | [8][16] |

| Sensitization | Not a sensitizer | - | [8] |

| Genotoxicity | Not genotoxic | - | [16] |

Handling and Storage

Standard good industrial hygiene practices should be followed when handling TPG.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves and eye protection to prevent direct contact.[2][26]

-

Ventilation: Use in a well-ventilated area to prevent the formation of vapor.[25]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed original container, away from ignition sources and incompatible materials like strong acids or bases.[25][27] TPG may attack some forms of plastics and elastomers over time.[1][28]

Environmental Profile

TPG is readily biodegradable in both fresh and seawater and is not expected to persist in the environment.[16] Its low Log Kow value indicates a low potential for bioaccumulation.[16] Based on test data, TPG presents a low hazard to aquatic organisms.[16]

Quality Control and Analytical Workflow

Ensuring the purity and identity of TPG is critical for its application, particularly in pharmaceutical and personal care formulations. A typical quality control workflow involves a combination of physical property measurements and chromatographic analysis.

Standard Operating Procedure: Purity by Gas Chromatography (GC)

-

Objective: To determine the purity of Tripropylene Glycol and quantify related impurities such as monopropylene glycol, dipropylene glycol, and higher glycols.

-

Instrumentation: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for glycol analysis (e.g., a wax-type or mid-polarity column).

-

Sample Preparation: Prepare a dilute solution of the TPG sample in a suitable solvent (e.g., methanol or acetone). Prepare calibration standards for TPG and expected impurities.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 275 °C

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 240 °C) and hold.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Analysis: Inject the prepared sample and standards into the GC. The components will separate based on their boiling points and interaction with the column.

-

Quantification: Identify the peaks corresponding to TPG and its impurities based on the retention times of the standards. Calculate the area percent of each peak to determine the purity of the TPG and the concentration of impurities.

References

- Vertex AI Search. (n.d.). Tripropylene glycol.

- Propylene Glycol Sector Group. (n.d.). Tripropylene Glycol.

- Third Coast Chemicals. (2025). Tripropylene Glycol (TPG).

- Silver Fern Chemical. (n.d.). Tripropylene Glycol (TPG): Versatile Applications in Plastics, Rubber, and More.

- Interstate Chemical. (n.d.). Tripropylene Glycol (TPG), CAS 24800-44-0.

- Univar Solutions. (n.d.). Tripropylene Glycol.

- Hanson Chemicals. (n.d.). Tripropylene Glycol - Supplier & Distributor.

- Dow. (n.d.). Tripropylene Glycol Regular Grade.

- Arpadis. (n.d.). Triproylene Glycol | TPG | Supplier & Distributor.

- LyondellBasell. (2015). Global Product Strategy (GPS) Safety Summary Tripropylene Glycol.

- CONTIMPEX. (n.d.). Tripropylene Glycol.

- Fiume, M. M., et al. (2012). Safety assessment of propylene glycol, tripropylene glycol, and PPGs as used in cosmetics. International Journal of Toxicology, 31(5 Suppl), 245S-60S.

- COSMILE Europe. (n.d.). TRIPROPYLENE GLYCOL – Ingredient.

- Guidechem. (n.d.). Tripropylene glycol 24800-44-0 wiki.

- ChemicalBook. (n.d.). Tripropylene glycol | 24800-44-0.

- ChemicalBook. (n.d.). Tripropylene glycol.

- spartureinternational.com. (n.d.). Tri Propylene Glycol.

- Merck Millipore. (n.d.). Safety assessment of propylene glycol, tripropylene glycol, and PPGs as used in cosmetics.

- The Good Scents Company. (n.d.). tripropylene glycol, 24800-44-0.

- LookChem. (n.d.). Cas 24800-44-0,Tripropylene glycol.

- ResearchGate. (2012). Safety Assessment of Propylene Glycol, Tripropylene Glycol, and PPGs as Used in Cosmetics.

- Sigma-Aldrich. (n.d.). Tripropylene glycol 97 24800-44-0.

- Santa Cruz Biotechnology. (n.d.). Tripropylene glycol | CAS 24800-44-0.

- Sumitomo Chemical Co., Ltd. (2014). Development of New Dipropylene Glycol / Tripropylene Glycol Process.

- Monument Chemical. (2020). TRIPROPYLENE GLYCOL Safety Data Sheet.

- CAMEO Chemicals. (n.d.). TRIPROPYLENE GLYCOL.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(2-Hydroxypropoxy)-1-propanol.

- Google Patents. (n.d.). CN1803743A - Tripropylene glycol synthesis method.

- Google Patents. (n.d.). CN100429195C - Tripropylene glycol synthesis method.

Sources

- 1. Tripropylene glycol | 24800-44-0 [chemicalbook.com]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. Triproylene Glycol | TPG | Supplier & Distributor | Arpadis [arpadis.com]

- 4. dow.com [dow.com]

- 5. interstatechem.com [interstatechem.com]

- 6. scbt.com [scbt.com]

- 7. univarsolutions.com [univarsolutions.com]

- 8. lyondellbasell.com [lyondellbasell.com]

- 9. greenchemindustries.com [greenchemindustries.com]

- 10. Tripropylene glycol [longzechem.com]

- 11. トリプロピレングリコール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 13. CN1803743A - Tripropylene glycol synthesis method - Google Patents [patents.google.com]

- 14. CN100429195C - Tripropylene glycol synthesis method - Google Patents [patents.google.com]

- 15. Tripropylene glycol is a versatile industrial solvent and chemical intermediate, commonly used in: [ethersolvent.com]

- 16. Tripropylene Glycol - Propylene Glycol Sector Group [propylene-glycol.com]

- 17. contimpex.com [contimpex.com]

- 18. spartureinternational.com [spartureinternational.com]

- 19. Page loading... [guidechem.com]

- 20. Safety assessment of propylene glycol, tripropylene glycol, and PPGs as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cosmileeurope.eu [cosmileeurope.eu]

- 22. merckmillipore.com [merckmillipore.com]

- 23. thirdcoastchemicals.com [thirdcoastchemicals.com]

- 24. researchgate.net [researchgate.net]

- 25. monumentchemical.com [monumentchemical.com]

- 26. hansonchemicals.com [hansonchemicals.com]

- 27. chemicalbook.com [chemicalbook.com]

- 28. lookchem.com [lookchem.com]

Spectroscopic data for 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol

Authored by a Senior Application Scientist

This guide provides a detailed spectroscopic analysis of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol, a compound commonly known as tripropylene glycol (TPG). As a substance with significant applications in industrial processes and consumer products, a thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and developmental research.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Tripropylene glycol (CAS No. 24800-44-0) is a colorless, water-soluble liquid with the molecular formula C₉H₂₀O₄ and a molecular weight of 192.25 g/mol .[2][3] It is technically a mixture of isomers, arising from the polymerization of propylene oxide.[1] This isomeric complexity introduces subtleties in its spectroscopic signatures, which this guide will elucidate. The primary isomer, 2-(2-(2-hydroxypropoxy)propoxy)propan-1-ol, will serve as the basis for our structural interpretation.

Molecular Structure and Isomerism

The structure of the principal isomer of tripropylene glycol contains three propylene glycol units linked by ether bonds. The presence of multiple chiral centers results in a number of possible stereoisomers. This inherent complexity is a key consideration in spectroscopic analysis, as it can lead to overlapping signals and complex splitting patterns, particularly in NMR spectroscopy.

Caption: 2D structure of the 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of TPG. The presence of multiple, chemically similar propylene glycol units makes signal assignment a non-trivial exercise, demanding high-resolution instrumentation. Commercial TPG is a mixture of isomers, which results in a complex spectrum where signals from different isomers overlap.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of TPG is characterized by a series of overlapping multiplets in the 3.0-4.0 ppm range, corresponding to the methine (CH) and methylene (CH₂) protons of the propylene glycol backbone. The terminal methyl (CH₃) groups appear as doublets around 1.1-1.2 ppm. The hydroxyl (OH) protons typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~1.1 - 1.2 | Doublet (d) |

| -CH₂- | ~3.2 - 3.7 | Multiplet (m) |

| -CH- | ~3.7 - 4.0 | Multiplet (m) |

| -OH | Variable (e.g., ~2.0 - 4.5) | Broad Singlet (br s) |

Causality: The protons on carbons adjacent to oxygen atoms (-CH₂-O- and -CH-O-) are deshielded due to the electronegativity of oxygen, causing them to resonate at a higher chemical shift (downfield) compared to the more shielded methyl protons. The complex splitting patterns arise from spin-spin coupling between adjacent, non-equivalent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clearer picture of the carbon environments. Due to the isomeric mixture, more peaks than expected for a single isomer are often observed. The spectrum is generally divided into two regions: the aliphatic region for the methyl carbons and the region for carbons bonded to oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~18 - 20 |

| -CH₂-O- | ~65 - 68 |

| -CH-O- | ~73 - 76 |

Causality: Similar to ¹H NMR, the chemical shifts of the carbons are heavily influenced by the attached oxygen atoms. Carbons directly bonded to the electronegative oxygen atoms are significantly deshielded and appear at higher chemical shifts (65-76 ppm) compared to the upfield methyl carbons (~18-20 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of the TPG sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O will result in the exchange of the hydroxyl protons, causing the -OH signal to disappear from the ¹H NMR spectrum.

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

-

Data Acquisition : Acquire a standard ¹H spectrum. For ¹³C analysis, acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets.

-

Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the key functional groups present in TPG. The spectrum is dominated by absorptions corresponding to the hydroxyl and ether functionalities.

Table 3: Key IR Absorption Bands for Tripropylene Glycol

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|

| O-H (Alcohol) | 3600 - 3200 | Strong, broad band due to hydrogen bonding |

| C-H (Alkane) | 3000 - 2850 | Strong, sharp peaks |

| C-O (Ether & Alcohol) | 1150 - 1050 | Strong, characteristic stretching |

Data sourced from PubChem and ChemicalBook.[2][4]

Causality: The most prominent feature is the broad, strong absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[5] The breadth of this peak is a direct consequence of the various hydrogen-bonding environments within the liquid sample. The strong absorption in the 1150-1050 cm⁻¹ region is indicative of the C-O stretching vibrations from both the alcohol and ether groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application : Place a single drop of the neat liquid TPG sample directly onto the ATR crystal.

-

Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. Electron Ionization (EI) is a common method for analyzing compounds like TPG.

The molecular ion peak (M⁺) for TPG (C₉H₂₀O₄) would be at a mass-to-charge ratio (m/z) of 192.25.[2] However, for alcohols and ethers, the molecular ion peak is often weak or absent in EI-MS due to rapid fragmentation. The fragmentation of TPG is governed by the cleavage of C-C and C-O bonds, particularly those adjacent to the oxygen atoms (alpha-cleavage), which leads to the formation of stable oxonium ions.

Table 4: Plausible Mass Fragments for Tripropylene Glycol

| m/z | Possible Fragment |

|---|---|

| 133 | [M - C₃H₇O]⁺ |

| 117 | [M - C₃H₇O₂]⁺ |

| 75 | [C₃H₇O₂]⁺ |

| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ |

| 45 | [C₂H₅O]⁺ |

Causality: The fragmentation process is initiated by the removal of an electron, typically from one of the oxygen lone pairs. The resulting radical cation is unstable and undergoes cleavage to produce more stable charged fragments. Alpha-cleavage next to an oxygen atom is a favored pathway as it results in a resonance-stabilized oxonium ion.

Sources

Thermal stability and degradation of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol (Tripropylene Glycol)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol, commercially known as Tripropylene Glycol (TPG), is a high-purity, colorless, and odorless liquid with the chemical formula C₉H₂₀O₄.[1][2][3] Its unique combination of excellent solvency for a wide range of organic compounds, low volatility, and hygroscopicity makes it a versatile and indispensable component in numerous industries.[4][5] In the pharmaceutical sector, TPG serves as a crucial chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), a solvent in topical formulations, and a carrier for active ingredients in drug delivery systems.[2][6] Its application extends to cosmetics, personal care products, cleaners, lubricants, and as a plasticizer in polymers.[7][8]

Given its integral role, particularly in heat-sensitive processes like API synthesis, purification, and formulation, a comprehensive understanding of TPG's thermal stability and degradation profile is paramount. Thermal degradation can lead to the formation of impurities, altering the efficacy, safety, and stability of the final product. This guide provides a detailed examination of the thermal behavior of TPG, the analytical methodologies used to assess its stability, its degradation mechanisms, and the critical implications for research and pharmaceutical development.

Physicochemical Properties of Tripropylene Glycol (TPG)

The thermal behavior of a compound is intrinsically linked to its molecular structure and physical properties. TPG is a mixture of isomers characterized by three propylene glycol units linked by ether bonds, with terminal hydroxyl groups. These functional groups are the primary sites for thermal and oxidative reactions.

Chemical Structure of TPG

Caption: General chemical structure of Tripropylene Glycol (TPG).

Key Physicochemical Data

The following table summarizes the essential properties of TPG, which are critical for predicting its behavior under various processing conditions.

| Property | Value | Reference(s) |

| CAS Number | 24800-44-0 | [1][9] |

| Molecular Formula | C₉H₂₀O₄ | [1][9] |

| Molecular Weight | 192.25 g/mol | [9][10] |

| Appearance | Colorless, water-white liquid | [1][5] |

| Boiling Point | ~273 °C | [5][10][11] |

| Flash Point | 145 °C (Closed Cup) | [1][12] |

| Auto-ignition Temp. | 232 °C | [10][12] |

| Density | ~1.021 g/mL at 25 °C | [3][5] |

| Vapor Pressure | <0.01 mm Hg at 25 °C | [5][10] |

| Solubility | Miscible with water, methanol, ether | [3][5] |

Methodologies for Assessing Thermal Stability

To quantitatively and qualitatively evaluate the thermal stability of TPG, a systematic approach employing specialized analytical techniques is required. Thermogravimetric Analysis (TGA) is the cornerstone of this evaluation, providing direct insight into the material's stability as a function of temperature.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the chosen primary method because it directly measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This allows for the precise determination of the temperatures at which thermal degradation begins (onset temperature) and proceeds. For a substance like TPG, this data is critical for setting maximum temperature limits in manufacturing, storage, and formulation processes. The choice of atmosphere (inert vs. oxidative) is a key experimental parameter, as it allows for the differentiation between purely thermal (pyrolytic) and oxidative degradation mechanisms.

Trustworthiness: A TGA protocol is self-validating through rigorous instrument calibration (temperature and mass) using certified reference materials and the use of a high-precision thermobalance. Running experiments under both a dynamic heating program and isothermal conditions at specific temperatures of interest can validate the material's stability over time.

-

Instrument Preparation & Calibration:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Select the appropriate sample pan (typically platinum or alumina for high-temperature analysis).

-

Tare the balance with the empty sample pan.

-

-

Sample Preparation:

-

Using a calibrated micropipette, accurately dispense 5-10 mg of TPG into the tared sample pan. A smaller sample size minimizes thermal gradients and ensures uniform heating.

-

-

Setting Experimental Parameters:

-

Atmosphere: Purge the furnace with high-purity nitrogen (for pyrolytic stability) or dry air (for oxidative stability) at a constant flow rate (e.g., 50-100 mL/min).

-

Temperature Program:

-

Equilibration: Hold the sample at a low temperature (e.g., 30 °C) for 5-10 minutes to allow for thermal stabilization.

-

Heating Ramp: Increase the temperature at a linear rate, typically 10 °C/min, to a final temperature well above the expected decomposition range (e.g., 500-600 °C).

-

-

Data Acquisition: Record mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C) to generate the TG curve.

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

-

Identify temperatures corresponding to specific mass loss percentages (e.g., T₅%, T₁₀%, T₅₀%) to quantify the degradation profile.

-

Workflow for Thermal Analysis

The logical flow for a comprehensive thermal stability assessment involves complementary techniques to build a complete picture of the material's behavior under thermal stress.

Caption: Experimental workflow for assessing the thermal stability of TPG.

Thermal Degradation: Mechanisms and Products

While TPG is recognized for its good thermal stability, exposure to sufficiently high temperatures, especially in the presence of oxygen or other reactive species, will initiate degradation.[4] The molecule's ether linkages and secondary hydroxyl groups are the most probable sites of reaction.

Degradation Pathways

The degradation of TPG can proceed through two primary pathways:

-

Oxidative Degradation: At elevated temperatures in the presence of air, the secondary alcohol groups can be oxidized to ketones. This can be followed by cleavage of the ether linkages, leading to the formation of smaller, more volatile compounds. Studies on related glycols like triethylene glycol have shown that oxidative degradation yields a complex mixture of smaller glycols, organic acids (formic, acetic), and aldehydes (formaldehyde, acetaldehyde).[13]

-

Pyrolytic Degradation: In an inert atmosphere at higher temperatures (e.g., >250-300°C), the primary mechanism is thermal cleavage (scission) of C-O and C-C bonds. Research on the pyrolysis of the simpler propylene glycol indicates it decomposes into hazardous products like formaldehyde, acetaldehyde, and propanal at very high temperatures.[14][15][16] It is plausible that TPG would degrade into a mixture of propylene glycol, dipropylene glycol, and similar smaller aldehydes and ketones.

Simplified Degradation Pathway

Sources

- 1. lyondellbasell.com [lyondellbasell.com]

- 2. greenchemindustries.com [greenchemindustries.com]

- 3. chembk.com [chembk.com]

- 4. interstatechem.com [interstatechem.com]

- 5. Tripropylene glycol | 24800-44-0 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. hansonchemicals.com [hansonchemicals.com]

- 8. markwideresearch.com [markwideresearch.com]

- 9. 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | C9H20O4 | CID 32611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. monumentchemical.com [monumentchemical.com]